![molecular formula C16H17N3O2 B1517822 4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1099658-11-3](/img/structure/B1517822.png)
4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Descripción general
Descripción
“4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one” is a chemical compound with the CAS Number: 1099658-11-3 . It has a molecular weight of 283.33 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17N3O2/c17-12-5-1-4-8-15 (12)21-10-9-19-11-16 (20)18-13-6-2-3-7-14 (13)19/h1-8H,9-11,17H2, (H,18,20) . This indicates that the compound has a complex structure involving multiple rings and functional groups.
Physical And Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 283.33 . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Microbial Activity
The compound's structure suggests potential for study in microbial metabolism and bioremediation. For instance, Aspergillus fumigatus has shown the ability to metabolize related phenolic compounds through specific pathways, indicating potential applications in environmental science for similar compounds (Jones, Trudgill, & Hopper, 1994).
Antioxidant and Antibacterial Properties
Research on structurally related Schiff base ligands with metal complexes highlights the potential for the compound to possess antioxidant and antibacterial activities. Such compounds have been synthesized and characterized, showing significant activity, which points towards the potential for the development of new therapeutic agents (Ejidike & Ajibade, 2015).
Dopamine Agonist Properties
Analogous N-alkyl-tetrahydroisoquinolines have been evaluated for their dopamine-like activity, suggesting that modifications of the 4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one structure could explore its utility in neurological research, potentially leading to new treatments for conditions such as depression and Parkinson's disease (Jacob, Nichols, Kohli, & Glock, 1981).
Fluorescence Probes
Compounds with related quinoline and phenolic structures have been studied for their fluorescence properties, suggesting possible applications as molecular fluorescent probes for bioimaging or in the development of new diagnostic tools (Motyka, Hlaváč, Soural, Hradil, Krejčí, Kvapil, & Weiss, 2011).
Polyimide Synthesis
Research into the synthesis of aromatic polyimides incorporating related aminophenoxy compounds points to the potential for this compound in the development of new materials with applications ranging from electronics to advanced coatings, highlighting its versatility and utility in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Propiedades
IUPAC Name |
4-[2-(2-aminophenoxy)ethyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-12-5-1-4-8-15(12)21-10-9-19-11-16(20)18-13-6-2-3-7-14(13)19/h1-8H,9-11,17H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCODUXKKUORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CCOC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
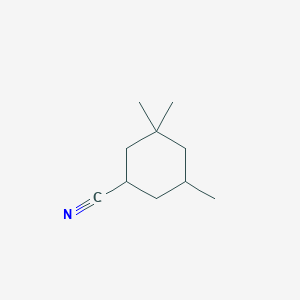
![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
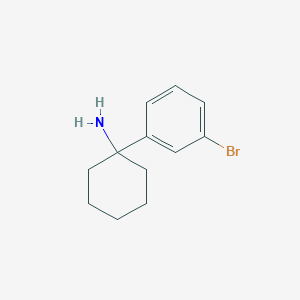
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
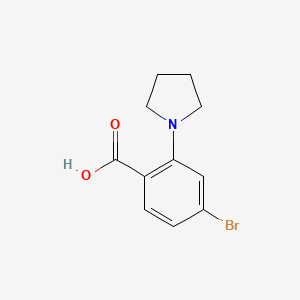
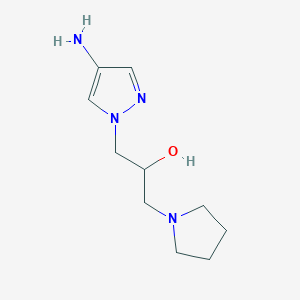
![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)
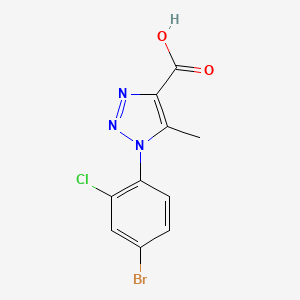
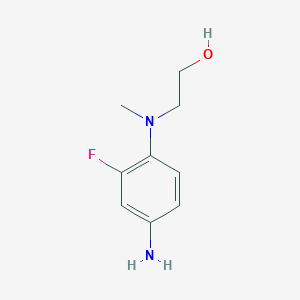
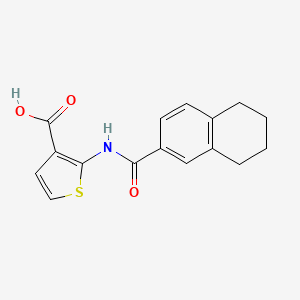
![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)
